molecular formula C30H39N7O6 B12298566 Linagliptin impurity KH-3

Linagliptin impurity KH-3

Cat. No.: B12298566
M. Wt: 593.7 g/mol
InChI Key: XFDZIBJSVALWQF-NWSMCOELSA-N
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Description

tert-Butyl ®-(1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves multiple steps, each requiring specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems to enhance efficiency and yield. These systems allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of complex molecules .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various bases and acids to facilitate nucleophilic substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, tert-butyl ®-(1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate is studied for its potential therapeutic applications. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development .

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic compounds .

Mechanism of Action

The mechanism of action of tert-butyl ®-(1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target molecule, preventing its normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl ®-(1-(1-(2-((2-acetylphenyl)amino)-2-oxoethyl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate lies in its complex structure, which combines multiple functional groups.

Properties

Molecular Formula

C30H39N7O6

Molecular Weight

593.7 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-[1-[2-(2-acetylanilino)-2-oxoethyl]-7-but-2-ynyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]carbamate

InChI

InChI=1S/C30H39N7O6/c1-7-8-16-36-24-25(33-27(36)35-15-11-12-20(17-35)31-28(41)43-30(3,4)5)34(6)29(42)37(26(24)40)18-23(39)32-22-14-10-9-13-21(22)19(2)38/h9-10,13-14,20,24-25H,11-12,15-18H2,1-6H3,(H,31,41)(H,32,39)/t20-,24?,25?/m1/s1

InChI Key

XFDZIBJSVALWQF-NWSMCOELSA-N

Isomeric SMILES

CC#CCN1C2C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C

Canonical SMILES

CC#CCN1C2C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C

Origin of Product

United States

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